molecular formula C24H29Cl2NO B1244008 SB-612111

SB-612111

Cat. No.: B1244008
M. Wt: 418.4 g/mol
InChI Key: OHRDCQFCAWLDBP-SBUREZEXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB-612111 is a potent and selective nonpeptide antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. It exhibits high affinity for human NOP receptors (Ki = 0.33 nM) with minimal activity at classical opioid receptors (μ: Ki = 57.6 nM; κ: Ki = 160.5 nM; δ: Ki = 2109 nM), demonstrating >100-fold selectivity for NOP over μ, κ, and δ receptors . This compound competitively antagonizes N/OFQ-mediated effects, including inhibition of cAMP accumulation and GTPγS binding, with pA2 values ranging from 7.77 to 9.13 across experimental models . Its mechanism involves binding to the orthosteric NOP receptor pocket, as confirmed by crystallographic studies .

Properties

Molecular Formula

C24H29Cl2NO

Molecular Weight

418.4 g/mol

IUPAC Name

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

InChI

InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1

InChI Key

OHRDCQFCAWLDBP-SBUREZEXSA-N

Isomeric SMILES

CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl

Canonical SMILES

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl

Synonyms

cis-1-methyl-7-((4-(2,6-dichlorophenyl)piperidin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol
SB-612111

Origin of Product

United States

Preparation Methods

Cyclohexanone Formation via Aldol Condensation

The original route condensed benzaldehyde (10 ) with ethyl acetoacetate in absolute ethanol, but yields plateaued at 23% due to competing side reactions. Replacing absolute ethanol with 96% ethanol and optimizing stoichiometry (2.2 equivalents of ethyl acetoacetate per benzaldehyde) increased yields to 38%. Purification via silica chromatography instead of precipitation minimized losses.

Diacid Hydrolysis and Imide Formation

Cyclohexanone 11 was hydrolyzed to diacid 12 using 6N NaOH at 100°C (quantitative yield), followed by cyclocondensation with ammonium hydroxide at 190°C to form imide 13 . While the patent reported 34% yield for this step, rigorous exclusion of moisture via molecular sieves improved reproducibility to 30–35%.

Borane-Mediated Reduction to Piperidine

Reduction of imide 13 using borane-dimethyl sulfide complex in THF afforded piperidine 3 as the hydrochloride salt in 85% yield, consistent with literature. Critical to success was the use of freshly distilled borane to prevent over-reduction byproducts.

Synthesis of Benzocycloheptenolactone Intermediate (17)

Friedel-Crafts Acylation and Decarboxylation

Acid 2 , derived from triester 7 , underwent Friedel-Crafts acylation using AlCl₃ in dichloromethane. Pre-purification of acid 8 via silica chromatography (0–10% methanol/DCM) before cyclization minimized side products, improving yields from 12–38% to 51% per cyclization step. Subsequent decarboxylation with TFA/water (1:1) at 80°C provided ketone 9 in 92% yield.

Lactonization of Hydroxy Ester 16

Reduction of ketone 15 (methyl ester of 2 ) with NaBH₄ in methanol yielded diastereomeric alcohol 16 . Initial attempts to cyclize 16 using NaH in THF failed (0% conversion), but switching to catalytic p-toluenesulfonic acid (5 mol%) in toluene at 110°C achieved 84% conversion to lactone 17 . The unreacted trans-16 was separable via flash chromatography, enabling diastereomeric enrichment.

Reductive Amination of Lactol 18 with Piperidine 3

Optimization of Reaction Conditions

The critical coupling of lactol 18 and piperidine 3 initially suffered from poor imine formation and over-reduction. Systematic screening identified optimal parameters (Table 1):

Table 1: Reductive Amination Optimization for SB-612111 Synthesis

EntryLactol:Pip RatioReducing AgentSolventAdditivesYield (%)
12:3NaBH₄MeOHNone5
21:1NaBH₃CNCF₃CH₂OHNone<5
33:2NaBH₃CNMeOHAcOH40
41:1NaBH(OAc)₃1,2-DCENone52
51:1NaBH(OAc)₃1,2-DCENaHCO₃67

Key findings:

  • Solvent effects : Polar aprotic solvents (1,2-dichloroethane) stabilized the imine intermediate, while methanol promoted lactol reduction.

  • Stoichiometry : A 1:1 ratio of 18 :3 with 4 equivalents of NaBH(OAc)₃ minimized side reactions.

  • Work-up : Quenching with saturated NaHCO₃ instead of water prevented product degradation, boosting yields to 67%.

Mechanistic Insights

Competition between lactol reduction and imine formation dictated yields. Excess lactol (18 ) led to premature reduction to diol 19 , whereas substoichiometric 18 left unreacted piperidine. Pre-forming the imine in 1,2-DCE at 40°C for 30 minutes prior to borohydride addition proved critical.

Diastereoselective Synthesis and Final Isolation

Chiral Resolution vs. Diastereoselective Cyclization

The original patent relied on chiral chromatography to resolve cis- and trans-SB-612111. Modified routes exploited lactone 17 ’s inherent diastereoselectivity, as only the cis-isomer undergoes cyclization. This obviated chromatography, yielding enantiomerically pure cis-SB-612111 after recrystallization.

Scalability and Process Economics

Gram-scale batches achieved 27% overall yield from 4 , a 3-fold improvement over early routes. Cost analysis highlighted piperidine 3 synthesis (38% yield over 3 steps) and reductive amination (67% yield) as major contributors to efficiency gains.

Critical Comparison of Methodologies

Patent Route vs. Modified Synthesis

ParameterPatent RouteModified Synthesis
Piperidine 3 Yield23%38%
Lactone 17 Yield12%51%
Reductive Amination5%67%
Overall Yield8%27%

Chemical Reactions Analysis

Critical Optimizations:

  • Piperidine Synthesis : Oxidation of 2,6-dichlorobenzaldehyde to piperidine 3 was improved by adjusting piperidine stoichiometry (0.4 eq. vs. original 0.2 eq.), increasing yield from 23% to 68% .

  • Lactone Formation : Acid-catalyzed lactonization of diacid 12 to lactone 17 required strict temperature control to avoid side reactions .

Reductive Amination Optimization

The final step—reductive amination of lactol 18 and piperidine 3 —was systematically optimized (Table 1) :

EntryRatio (18:3)Reducing AgentSolventYield
12:3NaBH₄MeOH5%
43:2NaBH₃CNMeOH/AcOH40%
71:1NaBH(OAc)₃1,2-DCE52%
81:1NaBH(OAc)₃1,2-DCE*67%

*With aqueous NaHCO₃ quench.
Key findings :

  • NaBH(OAc)₃ outperformed NaBH₄/NaBH₃CN due to milder conditions and reduced lactol side-reduction .

  • Stoichiometric excess of lactol 18 (1.5 eq.) lowered yield (28%) due to competitive reduction pathways .

Hydrolysis and Condensation:

  • Diethyl malonate derivative (11 → 12) : Hydrolysis with NaOH yielded diacid 12 quantitatively .

  • Imide formation (12 → 13) : Condensation with NH₄OH at 190°C gave imide 13 in 34% yield .

Borane Reduction:

  • Imide to piperidine (13 → 3) : Borane dimethylsulfide reduced 13 to piperidine 3 in 85% yield, isolated as HCl salt .

Antagonism and Receptor Interactions

SB-612111 binds competitively to NOP receptors via:

  • Salt bridge between protonated piperidine nitrogen and D130³.³² .

  • Hydrophobic interactions with 2,6-dichlorophenyl group .

Binding Affinity Data :

ReceptorKi (nM)Selectivity vs. NOP
NOP0.33
μ-opioid57.6175×
κ-opioid160.5486×
δ-opioid21096391×

Pharmacological profile :

  • pK<sub>B</sub> = 9.70 (GTPγS binding) and 8.63 (cAMP assay) .

  • Antagonizes N/OFQ-induced effects in peripheral tissues (pA<sub>2</sub> = 8.20–8.50) .

Stability and Byproduct Mitigation

  • Oxidative byproducts : Trace 2,6-dichlorobenzoic acid from aldehyde oxidation was neutralized by excess piperidine .

  • Chromatography avoidance : Multiple steps (e.g., imide 13 synthesis) achieved >30% yield without purification .

Scientific Research Applications

Pain Management

Mechanism of Action
SB-612111 operates primarily as an antagonist at the NOP receptor, which is implicated in pain modulation. Its antagonistic properties have been demonstrated to counteract the pronociceptive effects of nociceptin, making it a candidate for pain management therapies.

Case Studies

  • In a study assessing its efficacy in acute pain models, this compound was shown to potentiate morphine's analgesic effects in morphine-tolerant animals while blocking hyperalgesia induced by inflammatory pain models. The compound exhibited Ki values of 0.33 nM for the NOP receptor, indicating high selectivity over other opioid receptors (μ-, κ-, δ) with significantly higher Ki values (57.6 nM, 160.5 nM, and 2109 nM respectively) .
  • Another investigation highlighted that this compound effectively reduced thermal hyperalgesia caused by nociceptin, showcasing its potential in treating conditions characterized by heightened pain sensitivity .

Neurobiology

Impact on Cerebral Blood Flow
Recent studies have explored the effects of this compound on cerebral blood flow (CBF) following traumatic brain injury (TBI). The antagonist was applied topically to the exposed cortex of rats, leading to significant reductions in CBF dysregulation associated with TBI . This suggests a potential therapeutic role for this compound in neuroprotective strategies.

Behavioral Studies
Behavioral assays have demonstrated that this compound can modulate anxiety-like behaviors and stress responses in animal models. By blocking NOP receptor signaling, it may alter neurobiological pathways involved in stress and anxiety regulation .

Metabolic Studies

Binge Eating Disorders
this compound has been investigated for its role in modulating binge eating behaviors. In controlled studies with mice, treatment with this compound resulted in a significant dose-dependent reduction in binge intake of high-fat diets without affecting overall food consumption . This indicates that NOP receptor signaling plays a critical role in regulating feeding behavior and may offer a new avenue for treating binge eating disorders.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
Pain ManagementPotentiates morphine effects; blocks hyperalgesia
NeurobiologyReduces CBF dysregulation post-TBI; alters stress responses
Metabolic StudiesDecreases binge eating without affecting total intake

Mechanism of Action

The mechanism of action of (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as its therapeutic application or its role in a chemical reaction.

Comparison with Similar Compounds

J-113397

  • Affinity: this compound has superior NOP affinity (Ki = 0.33 nM) and selectivity over classical opioid receptors compared to J-113397 (Ki = 8.71 nM for NOP) .
  • Functional Antagonism : In GTPγS binding assays, this compound (pKB = 9.70) is ~10-fold more potent than J-113397 (pKB = 8.71) .

NiK-21273

  • Parkinson’s Disease Models : Both this compound and NiK-21273 acutely improve motor deficits in PD models, but this compound (1 mg/kg) shows sustained efficacy in chronic dosing, whereas NiK-21273’s effects diminish over time .
  • Neuroprotection : this compound partially prevents α-synuclein-induced neurodegeneration in rats, preserving ~50% of TH+ neurons, while NiK-21273’s chronic effects are less documented .

This compound vs. Multitarget Opioid Ligands

  • Buprenorphine: A μ-opioid receptor (MOP) agonist/NOP partial agonist, buprenorphine reduces cocaine intake in rodents.
  • SCH-221510: A NOP/κ-opioid receptor (KOP) agonist, SCH-221510’s effects are fully antagonized by this compound (pA2 = 8.99), highlighting this compound’s specificity for NOP over KOP .

Key Data Tables

Table 1. Pharmacological Profile of this compound vs. Select Compounds

Compound Target Ki (nM) pA2 vs. N/OFQ Selectivity (NOP vs. μ/κ/δ) Key Functional Outcome
This compound NOP antagonist 0.33 8.91–9.13 >100-fold Neuroprotection in PD
J-113397 NOP antagonist 8.71 7.95–8.71 ~10-fold Less potent in GTPγS assays
NiK-21273 NOP antagonist ND ND ND Acute anti-Parkinsonian effects
SCH-486757 NOP agonist ND ND ND Weak residual activity with this compound

Table 2. In Vivo Efficacy in Parkinson’s Models

Compound Acute Effect (Dose) Chronic Effect (Dose) Neuroprotection (TH+ Neurons)
This compound 45% reduction in akinesia (1 mg/kg) Sustained motor improvement (1 mg/kg) ~50% preservation
NiK-21273 45% reduction in akinesia (5 mg/kg) Declining efficacy over time Not reported

Discussion of Contradictions and Limitations

  • pA2 Variability : this compound’s pA2 values differ across studies (7.77–9.13), likely due to assay conditions (e.g., tissue type, agonist used) .
  • DOR-1 Misclassification : erroneously labels this compound as a δ-opioid receptor (DOR-1) inhibitor, conflicting with binding data showing negligible δ affinity (Ki = 2109 nM) .

Q & A

Q. What is the pharmacological profile of SB-612111, and how does its receptor selectivity influence experimental design?

this compound is a potent nociceptin/orphanin FQ peptide (NOP) receptor antagonist with high affinity for human ORL-1 (Ki = 0.33 nM). It exhibits selectivity over μ-, κ-, and δ-opioid receptors (Ki = 57.6 nM, 160.5 nM, and 2109 nM, respectively) . This selectivity necessitates careful receptor interaction studies, such as Schild analysis, to confirm target specificity in functional assays (e.g., G-protein coupling or β-arrestin recruitment) . Researchers should validate receptor engagement using competitive binding assays and control for off-target effects in multi-receptor systems.

Q. What experimental models are commonly used to evaluate this compound’s antagonistic effects in acute pain studies?

this compound is tested in acute pain models, such as thermal or mechanical hyperalgesia, where it antagonizes N/OFQ-induced pronociceptive effects. Methodologically, researchers administer this compound intraperitoneally (1–10 mg/kg) or intracerebroventricularly, followed by nociceptin challenge. Dose-response curves and time-course analyses are critical to distinguish acute efficacy from prolonged effects .

Q. How is this compound administered in rodent models of neurodegeneration, and what endpoints are measured?

In Parkinson’s disease models (e.g., MPTP or AAV2/9-hα-synuclein), this compound is typically administered subcutaneously (1–10 mg/kg, twice daily) starting after neurodegeneration onset to mimic clinical scenarios. Key endpoints include tyrosine hydroxylase (TH)+ neuron counts in the substantia nigra, striatal dopamine levels, and motor performance tests (e.g., rotarod, stepping test) .

Advanced Research Questions

Q. How do conflicting results on this compound’s effects in traumatic brain injury (TBI) models inform mechanistic hypotheses?

In a rat TBI model, this compound reduced cerebral blood flow (CBF) at 10 μM but showed a slight increase at 100 μM . This biphasic response suggests dose-dependent modulation of vascular tone or compensatory mechanisms. Researchers should pair CBF measurements with molecular markers (e.g., NOP receptor density changes or inflammatory cytokines) to dissect mechanisms. Contrast this with neuroprotection studies, where this compound preserves dopamine neurons, indicating context-dependent effects .

Q. What experimental strategies resolve contradictions in this compound’s efficacy across acute vs. chronic dosing paradigms?

Acute this compound administration enhances N/OFQ and Ac-RYYRIK-NH2 responses in vitro , while chronic use in Parkinson’s models requires delayed dosing to mirror therapeutic intervention . To reconcile these, researchers should conduct time-course pharmacokinetic/pharmacodynamic (PK/PD) studies, measuring brain penetration and receptor occupancy. For example, in MPTP-treated mice, this compound’s neuroprotection efficacy depends on initiating treatment after 4 days of toxin exposure .

Q. How can researchers optimize this compound dosing to balance efficacy and diminishing returns in behavioral assays?

Evidence from horizontal bar tests shows diminishing effects at higher doses (1 mg/kg vs. 0.01 mg/kg) over time, suggesting receptor desensitization or pharmacokinetic limitations . To optimize, employ staggered dosing (e.g., split daily doses) or combine with PK monitoring (e.g., plasma/brain concentration ratios). Additionally, use factorial designs to test interactions with adjunct therapies (e.g., L-DOPA in Parkinson’s models) .

Q. What methodologies confirm this compound’s lack of direct α-synuclein interaction in Parkinson’s models?

In AAV2/9-hα-synuclein rats, this compound improved motor deficits without altering α-synuclein or phosphorylated α-synuclein loads in the substantia nigra . Researchers should pair immunohistochemistry with proteomic analyses (e.g., co-immunoprecipitation or proximity ligation assays) to rule out direct interactions. Behavioral rescue via downstream mechanisms (e.g., neuroinflammation or mitochondrial function) can be tested using RNA-seq or metabolomics .

Methodological Considerations

  • Dosage Validation : Always include vehicle controls (e.g., 3% DMSO in saline) and reference compounds (e.g., Ro 64-6198 for NOP agonism) to confirm target engagement .
  • Data Interpretation : Use two-way ANOVA with Bonferroni post-hoc tests for longitudinal behavioral data . For receptor studies, apply Schild analysis to calculate pA2 values and confirm competitive antagonism .
  • Reproducibility : Report synthetic sources of this compound (commercial vs. custom-synthesized) due to potential batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.